![molecular formula C24H19FN6O3S2 B2872484 2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 852170-78-6](/img/no-structure.png)

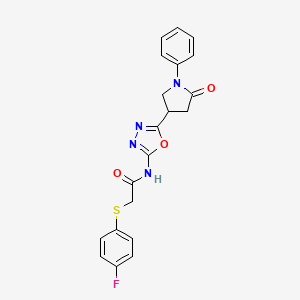

2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

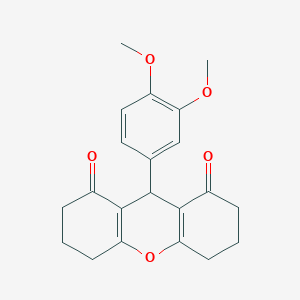

The molecular structure of this compound is complex, with multiple functional groups including a pyrimidinyl group, a thiazolyl group, and a fluorophenyl group . The exact 3D structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis

The compound has a molecular weight of 522.57. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved information .Applications De Recherche Scientifique

Radiosynthesis for PET Imaging

The compound has been utilized in the radiosynthesis of specific radioligands, such as [18F]PBR111, for positron emission tomography (PET) imaging. These radioligands target the translocator protein (18 kDa), which is recognized as an early biomarker of neuroinflammatory processes. The synthesis process involves fluorine-18 labeling, which is vital for in vivo imaging with PET (Dollé et al., 2008).

Anti-Cancer Activity

Compounds with structures related to this chemical have shown potential as anticancer agents. For example, specific fluorine-substituted compounds have demonstrated anti-lung cancer activity. These compounds are synthesized through a series of reactions and tested against various human cancer cell lines, showing significant anticancer activity at low concentrations (Hammam et al., 2005).

Synthesis of Novel Derivatives

Research has focused on synthesizing novel derivatives that display analgesic and anti-inflammatory activities. These derivatives are created by reacting key components with various reagents to yield compounds with significant biological activities. For instance, compounds involving benzodifuranyl and thiazolopyrimidines have been synthesized and screened for their cyclooxygenase inhibitory activities, revealing notable anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).

Synthesis of Substituted Imidazo[1,2-a]pyridines and Pyrazolo[1,5-a]pyrimidines

The compound's related structures, such as substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, have been synthesized and evaluated for their selectivity and affinity for peripheral benzodiazepine receptors. These receptors are implicated in neurodegenerative disorders, making these compounds potential candidates for imaging PBR expression in related conditions (Fookes et al., 2008).

Nuclear Magnetic Resonance (NMR) Studies

Nuclear magnetic resonance studies have been conducted on derivatives of this compound to understand their structural and electronic properties. For example, bicyclic thiophene derivatives, closely related to this compound, have been analyzed using NMR to observe spin couplings and elucidate their molecular structures (Hirohashi et al., 1975).

Mécanisme D'action

Orientations Futures

Propriétés

Numéro CAS |

852170-78-6 |

|---|---|

Formule moléculaire |

C24H19FN6O3S2 |

Poids moléculaire |

522.57 |

Nom IUPAC |

2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |

InChI |

InChI=1S/C24H19FN6O3S2/c1-12-4-9-15-16(10-12)36-23(26-15)27-17(32)11-35-21-18-20(30(2)24(34)31(3)22(18)33)28-19(29-21)13-5-7-14(25)8-6-13/h4-10H,11H2,1-3H3,(H,26,27,32) |

Clé InChI |

XORZWTPZAJHKKQ-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC(=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC=C(C=C5)F |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,6R)-2-Oxabicyclo[4.2.0]octan-7-amine;hydrochloride](/img/structure/B2872409.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2872410.png)

![1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)propan-2-ol dihydrochloride](/img/structure/B2872413.png)

![methyl 3-[(1H-1,2,3-triazol-5-ylcarbonyl)amino]benzoate](/img/structure/B2872420.png)

![(3Ar,6R,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-6-ol;hydrochloride](/img/structure/B2872422.png)

![1-isopropyl-3-methyl-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2872423.png)